(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphino, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantane derivative, followed by the introduction of the phosphino group through a phosphination reaction. The final step often involves the formation of the sulfinamide group under specific conditions, such as the use of sulfinyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphino group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions could target the sulfinamide group, converting it to the corresponding amine.
Substitution: The adamantane and phenyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology
The compound’s unique structure could make it a valuable tool in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s ability to interact with biological molecules.
Industry
In industry, the compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The phosphino group may play a key role in binding to metal centers, while the sulfinamide group could interact with hydrogen bond donors or acceptors.
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfonamide
- ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfide
Uniqueness
Compared to similar compounds, ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide may offer unique advantages in terms of stability, reactivity, and selectivity. Its combination of adamantane, phosphino, and sulfinamide groups provides a distinctive set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C32H48NOPS |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H48NOPS/c1-21(33-36(34)30(2,3)4)28-7-5-6-8-29(28)35(31-15-22-9-23(16-31)11-24(10-22)17-31)32-18-25-12-26(19-32)14-27(13-25)20-32/h5-8,21-27,33H,9-20H2,1-4H3 |
InChI Key |
KHSXIJJBEKTIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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